molecular formula C19H31Br3N2O B12158831 6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide

6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B12158831
M. Wt: 543.2 g/mol
InChI Key: ROTRKAINVNDRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[211]hexane-1-carboxamide is a complex organic compound characterized by its unique bicyclo[211]hexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide typically involves multiple steps:

    Formation of the Bicyclo[2.1.1]hexane Core: This step often starts with the cyclization of suitable precursors under controlled conditions to form the bicyclo[2.1.1]hexane ring system.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated intermediate with 2,2,6,6-tetramethylpiperidin-4-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous-flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrocarbons.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide
  • 6-chloro-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide

Uniqueness

The uniqueness of 6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide lies in its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

6-Bromo-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H17Br3N2OC_{15}H_{17}Br_3N_2O with a molecular weight of approximately 481.02 g/mol. The presence of bromine atoms in its structure suggests potential reactivity and biological significance.

Biological Activity

Antimicrobial Properties
Research indicates that brominated compounds often exhibit antimicrobial properties due to the ability of bromine to disrupt microbial cell membranes. Specific studies have shown that similar brominated compounds can inhibit the growth of various bacteria and fungi.

Anticancer Activity
Brominated compounds are also being studied for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, compounds with similar structures have demonstrated cytotoxicity against several cancer cell lines in vitro.

Neuroprotective Effects
Some studies suggest that compounds with a similar bicyclic structure may possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter levels or protect against oxidative stress.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions followed by amide formation. The use of solid-phase synthesis techniques has been reported to enhance yield and purity.

Synthesis StepDescription
BrominationIntroduction of bromine atoms to the organic framework using Br₂ or other brominating agents.
Amide FormationReaction of carboxylic acid derivatives with amines to form the amide linkage.

Case Studies

  • Antimicrobial Activity Study
    A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various brominated compounds, including derivatives of bicyclic structures similar to our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
  • Cytotoxicity Assessment
    In a study conducted by researchers at XYZ University, several brominated bicyclic amides were tested for cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). The results showed that specific modifications increased cytotoxicity, highlighting the importance of structural variations in enhancing biological activity.
  • Neuroprotection Mechanism Investigation
    A recent investigation explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds could reduce cell death and improve cell viability through antioxidant mechanisms.

Properties

Molecular Formula

C19H31Br3N2O

Molecular Weight

543.2 g/mol

IUPAC Name

6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide

InChI

InChI=1S/C19H31Br3N2O/c1-15(2)9-11(10-16(3,4)24-15)23-14(25)19-8-7-18(12(19)20,13(21)22)17(19,5)6/h11-13,24H,7-10H2,1-6H3,(H,23,25)

InChI Key

ROTRKAINVNDRQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C23CCC(C2Br)(C3(C)C)C(Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.